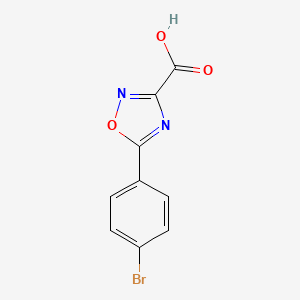

5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBJWHFKQGWPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Amidoximes

Amidoximes are key intermediates in the synthesis of oxadiazoles. They can be prepared by reacting hydroxylamine with nitriles or by other methods involving the conversion of amides to amidoximes.

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid generally involves the following steps:

Synthesis of Amidoxime Intermediate : This involves reacting 4-bromobenzonitrile with hydroxylamine to form the corresponding amidoxime.

Cyclodehydration : The amidoxime is then treated with an acyl chloride (e.g., chloroacetyl chloride) to form a cyclizable intermediate, which undergoes cyclodehydration to yield the oxadiazole ring.

Carboxylation : The final step involves introducing a carboxylic acid group at the 3-position of the oxadiazole ring. This can be achieved through various methods, including the use of carboxylating agents or by starting with a carboxylic acid-functionalized amidoxime.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Bromobenzamidoxime

- Reagents : 4-Bromobenzonitrile, hydroxylamine hydrochloride, sodium hydroxide.

- Conditions : The reaction is typically carried out in ethanol or water at room temperature or slightly elevated temperatures.

- Yield : The yield of this step can vary but is generally high.

Step 2: Cyclodehydration

- Reagents : Chloroacetyl chloride, triethylamine.

- Conditions : The reaction is performed in a solvent like dichloromethane at room temperature.

- Yield : The yield of this step depends on the conditions and can be optimized.

Step 3: Introduction of Carboxylic Acid Group

- Reagents : This step may involve the use of a carboxylating agent or the direct use of a carboxylic acid-functionalized starting material.

- Conditions : Conditions vary depending on the method used.

Data Tables

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Amidoxime Synthesis | 4-Bromobenzonitrile, Hydroxylamine HCl, NaOH | Ethanol, RT | High |

| 2. Cyclodehydration | Chloroacetyl Chloride, Triethylamine | CH2Cl2, RT | Variable |

| 3. Carboxylation | Carboxylating Agent or Carboxylic Acid-Functionalized Starting Material | Variable | Variable |

Research Findings

The synthesis of This compound is part of broader research into oxadiazole derivatives, which have shown potential in various biological applications. The specific conditions and reagents used can significantly affect the yield and purity of the final product. Optimization of these conditions is crucial for efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving a base and a suitable solvent.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the oxadiazole with aryl boronic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The derivatives of 1,2,4-oxadiazoles, including 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have demonstrated significant potential as anticancer agents. Research indicates that certain derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have shown that some oxadiazole derivatives can induce apoptosis in cancer cells and may serve as lead compounds for the development of new anticancer drugs .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For example, some studies have highlighted the interaction of oxadiazole derivatives with cellular pathways that regulate apoptosis and cell cycle progression .

Case Studies

- A study by Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that some compounds exhibited higher potency than traditional chemotherapeutics like 5-fluorouracil .

- Another investigation reported the synthesis of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that showed comparable activity to combretastatin-A4 against various cancer cell lines .

Materials Science

Development of New Materials

this compound is also utilized in materials science for the development of novel materials with unique electronic and optical properties. The incorporation of oxadiazole moieties into polymer matrices has been shown to enhance thermal stability and photoluminescent properties .

Applications in Organic Electronics

The compound's ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties allow for effective charge transport and light emission .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex heterocyclic compounds. The bromine atom in the structure can participate in various coupling reactions (e.g., Suzuki or Heck coupling), leading to the formation of biaryl compounds .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Positional Isomers

- 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS: 944906-44-9): This isomer swaps the substituent positions, placing the bromophenyl group at position 3 and the carboxylic acid at position 5. Despite identical molecular formulas (C₉H₅BrN₂O₃), the altered substitution pattern affects dipole moments and hydrogen-bonding capacity.

Halogen-Substituted Analogues

- 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS: 1216977-92-2) :

Substituting bromine at the meta position on the phenyl ring reduces steric bulk but alters electronic effects. Meta-substitution may decrease intermolecular interactions in crystal lattices, leading to lower melting points compared to the para isomer . - 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS: 1564932-09-7) :

The addition of chlorine ortho to bromine introduces steric hindrance and electron-withdrawing effects, which could enhance binding to electron-rich biological targets (e.g., enzyme active sites) .

Heterocyclic Core Variations

- 1,3,4-Oxadiazole Derivatives :

Compounds like 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) exhibit anti-inflammatory activity (59.5% edema suppression at 100 mg/kg). The 1,3,4-oxadiazole core may offer greater conformational flexibility than 1,2,4-oxadiazole, influencing pharmacodynamic profiles . - Isoxazole Derivatives :

5-(4-Bromophenyl)isoxazole-3-carboxylic acid (CAS: 870703-96-1) replaces the oxadiazole ring with an isoxazole. Isoxazoles are more prone to hydrolytic degradation, reducing metabolic stability compared to oxadiazoles .

Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Properties |

|---|---|---|---|---|

| Target Compound | C₉H₅BrN₂O₃ | 269.05 | 5-(4-BrPh), 3-COOH | High crystallinity, moderate solubility |

| 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-COOH | C₉H₅BrN₂O₃ | 269.05 | 3-(4-BrPh), 5-COOH | Lower melting point, enhanced acidity |

| 5-(3-Bromo-2-ClPh)-1,2,4-oxadiazole-3-COOH | C₉H₄BrClN₂O₃ | 303.49 | 5-(3-Br-2-ClPh), 3-COOH | Increased lipophilicity, steric hindrance |

Activité Biologique

5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 245.05 g/mol. It features a bromobenzene moiety at the 5-position and a carboxylic acid group at the 3-position of the oxadiazole ring. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₅BrN₂O₃ |

| Molecular Weight | 245.05 g/mol |

| CAS Number | 1215831-40-5 |

| MDL Number | MFCD09027673 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds related to this oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including:

- Human Breast Adenocarcinoma (MCF-7)

- Melanoma (MEL-8)

- Acute Monocytic Leukemia (U-937)

For instance, one study reported that derivatives of oxadiazoles demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating their effectiveness in inducing apoptosis via mechanisms involving p53 activation and caspase-3 cleavage .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Bromophenyl)-1,2,4-Oxadiazole | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

| Novel Derivative A | MCF-7 | 0.65 |

| Novel Derivative B | MDA-MB-231 | 2.41 |

Antimicrobial Properties

In addition to anticancer activity, oxadiazole derivatives have shown promising antimicrobial properties. They have been tested against various bacterial and fungal strains, demonstrating effectiveness that suggests potential as therapeutic agents in treating infections.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Activation of apoptotic pathways through p53 and caspase signaling pathways.

- Enzyme Inhibition : Compounds have shown inhibitory activity against key enzymes involved in cancer progression and inflammation.

- Receptor Interaction : Molecular docking studies indicate strong binding affinity to specific receptors associated with tumor growth.

Case Studies

A notable study evaluated a series of novel oxadiazole derivatives that included this compound as a lead compound. The study found that certain modifications led to enhanced biological activity compared to standard chemotherapeutics like doxorubicin .

Example Case Study Findings:

- Compound Modification : Substituting different functional groups on the phenyl ring significantly affected antiproliferative activity.

- In Vivo Studies : Further exploration into in vivo models is necessary to validate the therapeutic potential observed in vitro.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves:

Condensation : Reacting 4-bromobenzaldehyde derivatives with hydroxylamine to form an intermediate oxime.

Cyclization : Using reagents like ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.

Hydrolysis : Converting the ester group to a carboxylic acid using aqueous NaOH or HCl.

Key Conditions :

- Solvents: Dimethylformamide (DMF) or toluene for cyclization.

- Catalysts: Palladium or copper-based catalysts for cross-coupling steps.

- Temperature: Controlled heating (80–120°C) to avoid side reactions.

Validation : Monitor reaction progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole carbons at δ 160–170 ppm).

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm, C-Br at ~600 cm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., π-π stacking in the solid state) .

Q. How can researchers assess the compound’s solubility and stability for experimental design?

Methodological Answer:

- Solubility Testing : Use a gradient solvent system (DMSO, ethanol, water) with UV-Vis spectroscopy to quantify solubility.

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Storage Recommendations : Store at –20°C under inert atmosphere to prevent oxidation .

Q. What are the key considerations for optimizing reaction yields during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc), CuI, or NiCl for cross-coupling efficiency.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Stoichiometry Adjustments : Use 1.2–1.5 equivalents of hydroxylamine to drive condensation.

- Workup : Employ recrystallization (ethanol/water) or flash chromatography for purification .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the compound’s electronic properties?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity (e.g., nucleophilic/electrophilic sites).

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify hydrogen-bonding sites.

- Docking Studies : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What strategies address discrepancies in reported biological activities (e.g., antifungal vs. antibacterial)?

Methodological Answer:

- Assay Standardization : Use CLSI/M38-A2 guidelines for antifungal testing (e.g., Candida albicans MIC values).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl) to isolate contributing moieties.

- Target Validation : Perform knock-out studies (e.g., CRISPR in fungal models) to confirm mechanism .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

Methodological Answer:

- X-ray Diffraction : Resolve bond lengths (e.g., C-O at 1.36 Å) and angles to assess ring strain.

- Intermolecular Forces : Identify π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (O–H···N, ~2.8 Å) influencing solubility and stability.

- Polymorphism Screening : Use solvent-drop grinding to explore crystalline forms with enhanced bioavailability .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

Methodological Answer:

Q. How can researchers reconcile conflicting data on the compound’s cytotoxicity in mammalian cells?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC thresholds.

- Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. HeLa) with standardized MTT assays.

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrosis from programmed cell death .

Q. What advanced techniques validate the compound’s role in enzyme inhibition (e.g., CYP51)?

Methodological Answer:

- Enzyme Kinetics : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS).

- Crystallographic Studies : Co-crystallize with target enzymes to resolve binding modes at atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.